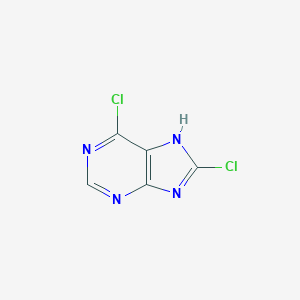

6,8-Dichloro-9H-purine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEATMFRJLJEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421796 | |

| Record name | 6,8-dichloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19916-15-5 | |

| Record name | 19916-15-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-dichloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6,8 Dichloro 9h Purine and Its Derivatives

Precursor-Based Synthesis Strategies

Derivatization from 4,6-Dichloro-5-nitropyrimidine

A common and versatile approach to substituted purines involves the construction of the imidazole (B134444) ring onto a pre-functionalized pyrimidine (B1678525). 4,6-Dichloro-5-nitropyrimidine serves as a readily available and highly reactive starting material for this purpose. The synthetic sequence typically involves reduction of the nitro group, followed by nucleophilic substitution and subsequent cyclization.

The initial and crucial step in this synthetic route is the reduction of the nitro group at the C5 position of the pyrimidine ring to an amino group, yielding 4,6-dichloropyrimidin-5-amine. This transformation introduces a nucleophilic center adjacent to a potential electrophilic site, setting the stage for the subsequent cyclization. Various reducing agents can be employed for this purpose, with catalytic hydrogenation and metal-based reductions being the most common.

For instance, the reduction can be efficiently carried out using tin(II) chloride (SnCl₂) in an anhydrous medium, as demonstrated in the synthesis of various purine (B94841) analogues. chemistrysteps.com Another effective method involves catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like ethyl acetate. wikipedia.org A patent also describes the use of reduced iron powder in a mixture of glacial acetic acid and methanol (B129727) for this reduction. name-reaction.com

Table 1: Selected Conditions for the Reduction of 4,6-Dichloro-5-nitropyrimidine

| Reagent/Catalyst | Solvent | Conditions | Yield | Reference |

| SnCl₂·2H₂O | Ethanol | Reflux, 2 h | Not specified | chemistrysteps.com |

| 10% Pd/C | Ethyl Acetate | Room temperature, atmospheric pressure, 4 h | Not specified | wikipedia.org |

| Reduced Iron Powder | Glacial Acetic Acid / Methanol | 60-65 °C, 2 h | ~50% | name-reaction.com |

With 4,6-dichloropyrimidin-5-amine in hand, the next step often involves a nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms on the pyrimidine ring are susceptible to displacement by nucleophiles. The reactivity of these positions allows for the introduction of various substituents, which can ultimately become part of the final purine derivative.

In the context of synthesizing 6,8-dichloro-9H-purine precursors, one of the chloro groups can be selectively displaced by an amine. For example, in the synthesis of certain 6,8,9-trisubstituted purine analogues, 4,6-dichloropyrimidin-5-amine is reacted with cyclopentylamine (B150401) in a sealed tube at elevated temperatures. researchgate.net This reaction selectively displaces one of the chloro groups to yield 6-chloro-N⁴-cyclopentylpyrimidine-4,5-diamine. researchgate.net The choice of the amine and reaction conditions can influence which chlorine atom is displaced, although in symmetrically substituted 4,6-dichloropyrimidines, the positions are equivalent until the first substitution occurs. nrochemistry.com

The final step in forming the purine ring is the cyclization of the 4,5-diaminopyrimidine (B145471) intermediate. This is typically achieved by reacting the diamine with a one-carbon electrophile, such as an aldehyde, formic acid, or an orthoformate. This electrophile provides the carbon atom that will become the C8 position of the purine ring.

For instance, 6-chloro-N⁴-cyclopentylpyrimidine-4,5-diamine can be cyclized by reacting it with various benzaldehyde (B42025) derivatives in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in DMF at 80 °C. researchgate.net This reaction first forms a Schiff base between the aldehyde and the 5-amino group, which then undergoes intramolecular cyclization and subsequent aromatization to yield the purine core. A general and efficient protocol for the synthesis of 6-chloro-8-substituted-9H-purine derivatives involves the one-pot condensation of 6-chloropyrimidine-4,5-diamine (B126448) with different aldehydes using cellulose (B213188) sulfuric acid as a reusable catalyst under solvent-free conditions. researchgate.net

To obtain the 8-chloro functionality present in this compound, a common strategy involves cyclization with a reagent that leads to an 8-hydroxy (or tautomeric 8-oxo) purine, which can then be chlorinated in a subsequent step. Alternatively, cyclization can be performed under conditions that directly install the chloro group, though this is less common from aldehydes.

Chlorination of 9-Benzylpurine Precursors

An alternative strategy for the synthesis of 6,8-dichloropurine derivatives involves the direct chlorination of a suitable 9-benzylpurine precursor. The benzyl (B1604629) group at the N9 position serves as a protecting group and can influence the solubility and reactivity of the purine core. Common precursors for this approach are 9-benzylhypoxanthine or 9-benzylxanthine, which possess hydroxyl groups (in their tautomeric lactam forms) at the C6 and/or C8 positions that can be converted to chloro groups.

Chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), often in the presence of phosphorus oxychloride (POCl₃) as a solvent or reagent, are commonly used to convert hydroxyl or oxo groups on heterocyclic rings to chloro groups. chem-station.com

The reaction of a 9-benzylpurine-6,8-dione (9-benzylxanthine) with a strong chlorinating agent like a mixture of POCl₃ and PCl₅, or SOCl₂ with a catalytic amount of DMF (Vilsmeier-Haack conditions), would be the expected method to introduce the two chloro substituents. chemistrysteps.comwikipedia.orgname-reaction.comnrochemistry.com For example, the chlorination of isoflavones has been demonstrated with thionyl chloride, leading to dichlorinated products. researchgate.net Similarly, the conversion of quinazolones to chloroquinazolines is effectively achieved with POCl₃. chem-station.com These examples suggest that a similar transformation on a 9-benzylxanthine precursor is a viable route to 6,8-dichloro-9-benzylpurine. The benzyl group is generally stable under these conditions and can be removed at a later stage if the 9H-purine is the final target.

Table 2: Common Chlorinating Agents for Heterocyclic Systems

| Chlorinating Agent | Typical Substrates | General Conditions |

| Thionyl Chloride (SOCl₂) | Hydroxy-heterocycles, Carboxylic Acids | Reflux, often with a catalytic amount of DMF |

| Phosphorus Pentachloride (PCl₅) | Carbonyl compounds, Hydroxy-heterocycles | Often used with POCl₃, elevated temperatures |

| Phosphorus Oxychloride (POCl₃) | Hydroxy- and oxo-heterocycles (e.g., quinazolones) | Reflux, often with a base or other additives |

This methodology provides a direct route to the dichlorinated purine core, which can then be further functionalized through selective nucleophilic substitution of the chloro groups.

Regioselective Synthesis and Functionalization

The functionalization of the this compound scaffold is a critical area of study, enabling the creation of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. Advanced synthetic methodologies have focused on achieving high regioselectivity, allowing for precise control over the introduction of substituents at specific nitrogen and carbon atoms of the purine core. These strategies include selective alkylation of the imidazole nitrogen atoms and controlled substitution of the chlorine atoms at the pyrimidine and imidazole rings.

N9-Alkylation and N7-Alkylation Approaches

The alkylation of purines presents a significant regioselectivity challenge, as the molecule contains two potential nucleophilic nitrogen sites in the imidazole ring, N7 and N9. Direct alkylation of purine derivatives with alkyl halides under basic conditions often results in a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer typically predominating. acs.org The ratio of these products is influenced by factors such as the reactivity of the alkyl halide and the specific reaction conditions employed. ub.edu

To overcome this challenge and achieve selective alkylation, several strategies have been developed:

N9-Selective Alkylation: One effective approach to favor N9 alkylation involves steric hindrance. By introducing a bulky substituent at the C6 position of the purine, the N7 position becomes sterically shielded, thereby directing incoming alkylating agents exclusively to the more accessible N9 position. nih.govresearchgate.net This method provides a reliable route to regioisomerically pure 9-alkylpurines. nih.gov

N7-Selective Alkylation: Achieving selective alkylation at the N7 position is generally more difficult due to the thermodynamic preference for the N9 isomer. However, a method for the direct, regioselective introduction of tertiary alkyl groups at the N7 position has been developed. nih.gov This kinetically controlled process involves the reaction of N-trimethylsilylated purines with a tertiary alkyl halide, catalyzed by a Lewis acid such as tin(IV) chloride (SnCl₄). acs.orgnih.gov Under these conditions, the N7 isomer is preferentially formed. Interestingly, by modifying the reaction conditions to be thermodynamically controlled, such as by extending the heating time, the same silylation method can be used to produce the N9 isomer. acs.orgnih.gov

The choice of methodology allows for the controlled synthesis of either the N7- or N9-alkylated isomer, which is crucial for structure-activity relationship studies.

| Alkylation Target | Methodology | Key Reagents | Controlling Factor | Typical Outcome |

|---|---|---|---|---|

| N9 Position | Steric Hindrance | Bulky C6-substituent, Alkyl Halide, Base | Thermodynamic/Steric | High selectivity for N9 isomer |

| N7 Position | Lewis Acid Catalysis | TMS-silylated purine, tert-Alkyl Halide, SnCl₄ | Kinetic | High selectivity for N7 isomer |

| N9 Position | Lewis Acid Catalysis | TMS-silylated purine, tert-Alkyl Halide, SnCl₄ | Thermodynamic (prolonged heating) | High selectivity for N9 isomer |

Selective Substitution at C6 and C8 Positions

The chlorine atoms at the C6 and C8 positions of this compound are susceptible to nucleophilic aromatic substitution, providing a versatile handle for introducing a wide range of functional groups. The electron-deficient nature of the purine ring facilitates these reactions. The C6 position is generally more electrophilic and, therefore, more reactive towards nucleophiles compared to the C8 position. This difference in reactivity allows for sequential and selective functionalization.

A variety of nucleophiles can be employed to displace the chloro substituents at the C6 and C8 positions. The greater reactivity of the C6-Cl bond allows for its selective replacement under milder conditions, leaving the C8-Cl bond intact for subsequent modification.

Amines: Primary and secondary amines react readily, typically at the C6 position first, to form 6-aminopurine derivatives. Subsequent reaction at the C8 position requires more forcing conditions. C8-amino derivatives can be synthesized by displacement reactions between a C8-halide and an amine, often at elevated temperatures. nih.gov

Thiols: Thiolates (the conjugate bases of thiols) are potent nucleophiles that can displace the chlorine atoms to form thioether derivatives. Similar to amines, the reaction proceeds preferentially at the C6 position.

This differential reactivity is fundamental for the programmed synthesis of specifically substituted purine analogues.

| Position | Relative Reactivity | Nucleophile Class | Example Nucleophile | Product Type |

|---|---|---|---|---|

| C6 | Higher | Amines | R-NH₂ | 6-Aminopurine derivative |

| C8 | Lower | Amines | R-NH₂ | 8-Aminopurine derivative |

| C6 | Higher | Thiols/Thiolates | R-SH / R-S⁻ | 6-(Alkyl/Aryl)thiopurine derivative |

| C8 | Lower | Thiols/Thiolates | R-SH / R-S⁻ | 8-(Alkyl/Aryl)thiopurine derivative |

The rate and selectivity of nucleophilic substitution on the dichloropurine ring are significantly influenced by pH. The protonation state of the purine's nitrogen atoms modulates the electrophilicity of the heterocyclic system.

Basic Conditions (High pH): In the presence of a base, the proton at the N9 (or N7) position can be removed, forming a purine anion. This deprotonation increases the electron density of the ring system, thereby deactivating it towards nucleophilic aromatic substitution. The negatively charged purine anion is electron-rich and repels incoming nucleophiles.

Therefore, controlling the pH is a critical parameter for optimizing reaction conditions for nucleophilic substitution on the this compound core.

Direct C-H Cyanation of Purines

Traditional methods for introducing a cyano group onto a purine ring often require a pre-functionalized substrate, such as a halopurine. mdpi.comnih.gov However, a more advanced and efficient strategy involves the direct cyanation of a C-H bond. A transition-metal-free, regioselective method has been developed for the C8-cyanation of purines. mdpi.comresearchgate.net This approach utilizes an activation step to reverse the inherent polarity of the purine's imidazole ring, enabling a direct nucleophilic attack. mdpi.comnih.gov

The direct C8-cyanation is achieved through a one-pot, three-stage protocol involving activation, nucleophilic addition, and elimination. mdpi.comnih.govd-nb.info

The proposed mechanism proceeds as follows: mdpi.comnih.gov

Activation: The process begins with the triflylation of the most nucleophilic nitrogen atom of the purine, N7, using triflic anhydride (B1165640) (Tf₂O). This step activates the electron-rich imidazole portion of the purine.

Polarity Reversal and Nucleophilic Attack: The attachment of the powerful electron-withdrawing triflyl group to N7 reverses the normal polarity of the imidazole ring, making the C8 position highly electrophilic. nih.govresearchgate.net This activated intermediate is then susceptible to nucleophilic attack by a cyanide source, typically trimethylsilyl (B98337) cyanide (TMSCN). mdpi.com

Elimination: The reaction forms a sensitive and unstable adduct. mdpi.comnih.gov A subsequent base-mediated elimination of triflic acid (CF₃SO₂H) from this intermediate regenerates the aromatic purine ring, now bearing a cyano group at the C8 position. mdpi.com

This methodology affords 8-cyanated purine derivatives in moderate to excellent yields and demonstrates high regioselectivity for the C8 position. mdpi.comresearchgate.net For instance, when 2,6-dichloropurine (B15474) was subjected to this reaction, the key unstable intermediate was successfully isolated and subsequently converted to the final 8-cyano product upon treatment with a base. nih.gov

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Activation of purine ring | Triflic anhydride (Tf₂O) |

| 2 | Nucleophilic cyanation | Trimethylsilyl cyanide (TMSCN) |

| 3 | Elimination and aromatization | Base (e.g., DBU) |

Regioselectivity Switch via Directing Groups

In the synthesis of purine derivatives, controlling the position of substitution is a critical challenge. The purine core has several reactive sites, and achieving regioselectivity—the control of where a reaction occurs on the molecule—is essential for obtaining the desired product. The use of directing groups is a powerful strategy to influence this selectivity. These groups, temporarily or permanently attached to the purine scaffold, can electronically or sterically guide incoming reagents to a specific position.

For dichloropurines, such as this compound, the two chlorine atoms at the C6 and C8 positions have different reactivities, which can be exploited for selective substitution. However, this inherent selectivity can be further manipulated or even reversed by the choice of catalyst and protecting groups on the purine's nitrogen atom. For instance, in the case of 6,8-dichloro-9-(tetrahydropyran-2-yl)purine, a palladium-catalyzed cross-coupling reaction with phenylboronic acid proceeds regioselectively to substitute the chlorine at the C6 position, yielding the 6-phenyl derivative. researchgate.net In contrast, employing an iron-based catalyst with the same starting material can switch the regioselectivity, leading to the 8-substituted product, 6-chloro-8-methylpurine, as the major outcome. researchgate.net

This catalyst-dependent switch in regioselectivity highlights how external agents can override the intrinsic electronic properties of the purine ring. The choice of protecting group at the N9 position can also serve as a directing group, influencing the accessibility and reactivity of the adjacent C8 position versus the more distant C6 position. Furthermore, substituents on the purine ring itself can direct subsequent reactions. An electron-donating group, for example, can alter the electron density distribution across the purine system, thereby changing the preferred site of electrophilic or nucleophilic attack and switching the regioselectivity of a reaction from one position to another. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful tools for forming carbon-carbon bonds in modern organic synthesis. The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base, is particularly prominent in the derivatization of halogenated heterocycles like this compound. libretexts.org

These reactions offer a mild and effective method for introducing a wide range of aryl, heteroaryl, and alkenyl groups at the C6 and C8 positions of the purine core. researchgate.netnih.gov For dihalogenated purines, the reaction can often be performed with high regioselectivity. Studies on 9-benzyl-2,6-dichloropurine have shown that the C6 position is generally more reactive than the C2 position in Suzuki-Miyaura couplings, allowing for the selective synthesis of 6-aryl-2-chloropurines. researchgate.net This selectivity is attributed to the different electronic environments of the halogenated carbon atoms.

In the context of 6,8-dichloropurines, palladium-catalyzed couplings also exhibit regioselectivity. The reaction of 6,8-dichloro-9-(tetrahydropyran-2-yl)purine with one equivalent of phenylboronic acid, catalyzed by a palladium complex, results in the selective formation of the 8-chloro-6-phenylpurine derivative. researchgate.net This indicates a higher reactivity of the C6-Cl bond over the C8-Cl bond under these specific catalytic conditions. The choice of catalyst, ligands, base, and solvent can be optimized to control the reaction outcome and yield. mdpi.comnih.gov For instance, anhydrous conditions in toluene (B28343) are often preferred for coupling with electron-rich boronic acids, while aqueous solvent systems may be used for electron-poor partners. researchgate.net

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the purine-halide bond. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product(s) | Yield | Source |

| 9-benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/Water, reflux | 9-benzyl-2-chloro-6-phenylpurine | Good | researchgate.net |

| 6,8-dichloro-9-(tetrahydropyran-2-yl)purine | Phenylboronic acid | Pd catalyst | Not specified | 8-chloro-6-phenylpurine derivative | Not specified | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane, 70-80 °C | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |

Microwave-Assisted Organic Synthesis (MAOS) in Purine Derivatization

Microwave-Assisted Organic Synthesis (MAOS) has become a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. nih.gov By using microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often higher product purity due to minimized side reactions. eurekaselect.comchemicaljournals.comijnrd.org

In the field of purine chemistry, MAOS has been widely adopted for the efficient synthesis of a diverse range of derivatives. ijnrd.org The derivatization of 6-chloropurines, for example, through nucleophilic substitution with various amines, can be performed smoothly in water under microwave irradiation, providing a green chemistry approach to 6-substituted aminopurines in excellent yields. scielo.br This technique is particularly effective for reactions that are sluggish at lower temperatures, as the high temperatures reached quickly under microwave conditions can drive these reactions to completion in a fraction of the time. nih.gov

MAOS has been successfully applied to various reactions involving purine scaffolds, including:

Nucleophilic Aromatic Substitution: Rapid amination of 6-chloropurines and 2,6-dichloropurines. scielo.br

One-Pot Condensations: Synthesis of 8-arylmethyl-9H-purin-6-amines from amino-pyrimidines and aryl acetic acids in a single step. nih.govnih.gov

Cross-Coupling Reactions: While not as commonly cited in the initial results for this specific compound, MAOS is frequently used to accelerate palladium-catalyzed reactions like Suzuki and Heck couplings. nih.gov

Synthesis of Nucleosides: Microwave irradiation facilitates the coupling of purine bases with sugar moieties to form nucleosides, often with improved yields and selectivity. nih.govrsc.org

The efficiency of MAOS stems from the direct interaction of microwaves with polar molecules in the reaction mixture, a process known as dielectric heating. nih.gov This allows for localized, superheating of the solvent and reactants far above the solvent's boiling point in sealed vessels, accelerating reaction rates according to the Arrhenius equation. This rapid, efficient energy transfer makes MAOS a powerful tool for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. eurekaselect.com

Radiosynthesis of Radiolabelled Precursors (e.g., [8-¹⁴C]-2,6-dichloro-9H-purine)

Radiolabelled compounds are indispensable tools in drug development and metabolic studies, allowing researchers to trace the fate of a molecule in biological systems. The synthesis of radiolabelled precursors, such as isotopically marked dichloropurines, is a crucial first step for producing these tracer compounds. A specific example is the synthesis of [8-¹⁴C]-2,6-dichloro-9H-purine, where a radioactive carbon-14 (B1195169) atom is incorporated into the C8 position of the purine ring. researchgate.net

This radiosynthesis provides a key intermediate for preparing ¹⁴C-labelled purine nucleosides and other derivatives. The strategic placement of the radiolabel at the C8 position is achieved by constructing the purine's imidazole ring using a ¹⁴C-labelled building block.

Reaction with Triethyl[¹⁴C]orthoformate

The key step in the synthesis of [8-¹⁴C]-2,6-dichloro-9H-purine is the cyclization reaction that forms the imidazole portion of the purine ring system. This is accomplished by reacting 4,5-diamino-2,6-dichloropyrimidine with a one-carbon synthon that carries the radioactive label. researchgate.net

The specific reagent used is triethyl[¹⁴C]orthoformate. In this reaction, the ¹⁴C-labelled orthoformate provides the carbon atom that will become the C8 of the purine. The reaction is typically carried out in acetonitrile (B52724) at an elevated temperature (90°C) and is catalyzed by an acid, such as methanesulfonic acid. This process efficiently generates the desired [8-¹⁴C]-2,6-dichloro-9H-purine with a high radiochemical yield. researchgate.net

The resulting radiolabelled dichloropurine can then be used in subsequent reactions. For example, it can be coupled with a protected ribofuranose derivative to produce a ¹⁴C-labelled dichloropurine nucleoside, which can be further modified for biological studies. researchgate.net

| Starting Material | Radiolabelled Reagent | Catalyst | Conditions | Product | Radiochemical Yield | Source |

| 4,5-diamino-2,6-dichloropyrimidine | Triethyl[¹⁴C]orthoformate | Methanesulfonic acid | Acetonitrile, 90°C | [8-¹⁴C]-2,6-dichloro-9H-purine | 84% | researchgate.net |

Advanced Spectroscopic and Computational Characterization of 6,8 Dichloro 9h Purine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of 6,8-dichloro-9H-purine derivatives. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, researchers can map the precise arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus.

In derivatives of this compound, the proton at the C2 position of the purine (B94841) ring typically appears as a sharp singlet in the aromatic region of the ¹H NMR spectrum. For instance, in 2,6-dichloro-9-cyclopentyl-9H-purine, this proton (H-8) resonates at δ 8.10 ppm. mdpi.com Similarly, for 9-substituted 6-chloro-8-cyanopurines, the H-2 proton signal is consistently found downfield, typically between δ 8.88 and 8.93 ppm. researchgate.net The protons on substituents attached to the purine core exhibit chemical shifts and coupling patterns that are characteristic of their structure. For example, the protons of a cyclopentyl group at the N9 position in 2,6-dichloro-9-cyclopentyl-9H-purine appear as multiplets in the aliphatic region (δ 1.69-2.40 ppm and δ 4.82-5.01 ppm). mdpi.com

¹³C NMR spectra offer complementary information, revealing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the purine ring are particularly diagnostic. For N⁹-alkylated or N⁹-glycosylated 6-chloropurine (B14466) derivatives, the chemical shift for the C5 atom is consistently observed around 132 ppm. acs.org Halogen substitution significantly influences the chemical shifts of the purine ring carbons. pressbooks.pub

Interactive Table: Selected ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives.

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|---|

| 6-Chloro-9-propyl-9H-purine-8-carbonitrile | ¹H | C2-H | 8.89 (s) | CDCl₃ |

| NCH₂ | 4.46 (t) | CDCl₃ | ||

| CH₂ | 2.03 (sext) | CDCl₃ | ||

| CH₃ | 1.00 (t) | CDCl₃ | ||

| ¹³C | C2 | 150.9 | CDCl₃ | |

| C4 | 153.9 | CDCl₃ | ||

| C5 | 129.1 | CDCl₃ | ||

| C6 | 154.4 | CDCl₃ | ||

| C8 | 109.7 | CDCl₃ | ||

| 2,6-Dichloro-9-cyclopentyl-9H-purine | ¹H | C8-H | 8.10 (s) | CDCl₃ |

| N-CH (cyclopentyl) | 4.82-5.01 (m) | CDCl₃ | ||

| CH₂ (cyclopentyl) | 1.69-2.40 (m) | CDCl₃ | ||

| ¹³C | C2 | 153.13 | CDCl₃ | |

| C4 | 152.60 | CDCl₃ | ||

| C5 | 131.55 | CDCl₃ | ||

| C6 | 151.72 | CDCl₃ |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of protonated carbons. For example, the signal for the C2-H proton can be directly correlated to the C2 carbon of the purine ring. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting different structural fragments of the molecule. For instance, in N9-substituted purines, an HMBC correlation is expected between the protons of the N9-substituent and the C4 and C8 carbons of the purine ring, confirming the site of substitution. acs.orglibretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the conformation of substituents relative to the purine ring.

These 2D techniques, used in combination, provide a comprehensive and definitive picture of the molecular architecture of this compound derivatives. acs.orgnih.gov

Alkylation of the purine core can lead to a mixture of N7 and N9 substituted regioisomers, with the N9 isomer often being the thermodynamically more stable and major product. acs.orgacs.org Distinguishing between these isomers is a critical analytical challenge that is reliably addressed by NMR spectroscopy.

A key diagnostic tool is the analysis of ¹³C NMR chemical shifts, specifically the difference (Δδ) between the chemical shifts of the C5 and C8 carbons. acs.org For N⁹-substituted 6-chloropurines, this difference is relatively small (e.g., Δδ = 13 ppm for an N9-isomer). In contrast, for the corresponding N⁷-isomers, the C5 carbon is significantly more deshielded, resulting in a much larger Δδ value (e.g., Δδ = 27 ppm for an N7-isomer). acs.org This empirical rule provides a reliable method for assigning the correct substitution pattern.

Furthermore, long-range HMBC correlations are definitive. For an N9-substituted purine, the protons of the substituent will show correlations to both C4 and C8. For an N7-substituted purine, correlations would instead be observed from the substituent's protons to C5 and C8, providing unambiguous proof of the substitution site. acs.org

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a fundamental technique used to determine the molecular weight of this compound derivatives and to confirm their elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) are commonly employed, typically revealing the protonated molecule [M+H]⁺.

A characteristic feature in the mass spectra of these compounds is the isotopic pattern resulting from the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Consequently, a molecule containing two chlorine atoms will exhibit a distinctive isotopic cluster for the molecular ion peak:

An [M]⁺ peak (containing two ³⁵Cl atoms).

An [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl), with an intensity of approximately 65% of the [M]⁺ peak.

An [M+4]⁺ peak (containing two ³⁷Cl atoms), with an intensity of approximately 10% of the [M]⁺ peak.

This signature pattern provides unequivocal evidence for the presence of two chlorine atoms in the molecule. High-Resolution Mass Spectrometry (HRMS) offers even greater precision, providing the exact mass of the ion to several decimal places. This allows for the calculation of the elemental formula, confirming that the experimentally determined mass is consistent with the proposed chemical structure. researchgate.net For example, the HRMS (ESI) for 6-chloro-9-propyl-9H-purine-8-carbonitrile showed a measured m/z of 222.0548 for [M+H]⁺, which corresponds to the calculated value of 222.0541 for the formula C₉H₉ClN₅⁺. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present. In this compound and its derivatives, the IR spectrum is characterized by a series of absorption bands that correspond to the vibrations of the purine ring and its substituents.

Key characteristic absorption bands include:

N-H Stretching: In the parent this compound, a band corresponding to the N-H stretch of the imidazole (B134444) ring is expected in the region of 3100-3000 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations (from the C2-H bond) typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from alkyl substituents will be observed just below 3000 cm⁻¹ (e.g., ~2980 cm⁻¹). jchps.com

C=N and C=C Stretching: The multiple C=N and C=C bonds within the purine ring give rise to a complex series of sharp absorption bands in the 1650-1400 cm⁻¹ region. jchps.com These are characteristic of the heterocyclic aromatic system.

While the IR spectrum of a complex molecule like a substituted purine can be intricate, it serves as a valuable fingerprint for identification and for confirming the presence or absence of specific functional groups introduced during synthesis. nih.govmdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry provides a powerful theoretical framework to complement experimental data in the characterization of this compound derivatives. Methods like Density Functional Theory (DFT) are widely used to predict and understand the structural, spectroscopic, and electronic properties of these molecules.

A significant application is the prediction of NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra often show excellent agreement with experimental data and are invaluable for assigning complex spectra and for distinguishing between potential isomers. pressbooks.pub DFT calculations have proven to be more successful in predicting chemical shifts compared to other methods. nih.gov

Molecular modeling is also used to investigate:

Tautomeric Stability: For purines that can exist in different tautomeric forms, computational methods can calculate the relative energies of each tautomer in the gas phase or in solution, predicting the most stable and therefore most abundant form. mdpi.com

Molecular Orbitals and Electronic Properties: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's reactivity and electronic behavior.

Vibrational Frequencies: Theoretical IR spectra can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes.

The synergy between computational modeling and experimental spectroscopy provides a robust and comprehensive approach to the advanced characterization of this compound and its derivatives. mdpi.com

Structural and Electronic Property Predictions

The prediction of structural and electronic properties through computational methods offers a powerful, non-experimental route to understanding the behavior of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are pivotal in this area. mdpi.comnih.govnih.gov

QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For purine analogs, these models can predict their potential efficacy against therapeutic targets, such as protein kinases. researchgate.net The models are built using calculated molecular descriptors that quantify various structural, electronic, and physicochemical properties. mdpi.com A successful QSAR model can screen virtual libraries of compounds and prioritize the synthesis of derivatives with the highest predicted activity. researchgate.netnih.gov

First-principles electronic structure calculations, particularly DFT, allow for the accurate prediction of the most stable tautomeric forms of purine derivatives in different environments (gas phase, solution, and solid-state). nih.gov This is crucial as the specific tautomer present can dramatically affect how the molecule interacts with a biological target. nih.gov Furthermore, DFT is used to predict key electronic properties that govern molecular reactivity and interactions. nih.govnih.gov

Key properties predicted by these computational methods are summarized in the table below.

| Predicted Property | Computational Method | Significance |

| Most Stable Tautomer | Density Functional Theory (DFT) | Determines the precise molecular structure and hydrogen bonding pattern, which is critical for receptor binding. nih.gov |

| Biological Activity (e.g., IC₅₀) | Quantitative Structure-Activity Relationship (QSAR) | Predicts the potency of derivatives against a specific biological target, guiding the design of more effective compounds. researchgate.net |

| HOMO-LUMO Energy Gap | Density Functional Theory (DFT) | Indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | Density Functional Theory (DFT) | Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for molecular interactions. nih.gov |

| NMR Chemical Shifts | Density Functional Theory (DFT) | Predicts ¹H and ¹³C NMR spectra, aiding in the structural characterization of newly synthesized derivatives. nih.gov |

Docking Studies and Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.gov This method is instrumental in understanding the potential mechanism of action for this compound derivatives by visualizing their interactions with therapeutic targets at an atomic level. harvard.edu

The process involves placing the purine derivative into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.govnih.gov These studies can reveal crucial binding modes and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with specific amino acid residues in the protein's active site. nih.gov

For instance, in a study of related 2,9-disubstituted 8-phenylthio-9H-purine derivatives targeting the EGFR-tyrosine kinase, molecular docking identified a derivative with a high binding energy of -10.4 kcal/mol. nih.gov The analysis revealed that this strong binding was facilitated by hydrogen bond interactions with the amino acid residues MET793 and THR854, alongside hydrophobic interactions with residues like LEU718, VAL726, and LYS745. nih.gov Similarly, docking studies on 2,6-dichloropurine (B15474) analogs with Herpesviral Thymidine Kinase showed how the orientation of substituents influences binding and subsequent enzymatic phosphorylation. harvard.edu

These insights are invaluable for structure-based drug design, allowing for the rational modification of the purine scaffold to enhance binding affinity and selectivity for the intended target.

The table below summarizes representative findings from a molecular docking study on a related purine derivative.

| Ligand | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

| Compound 22 (8-phenylthio-purine derivative) | EGFR-tyrosine kinase | -10.4 | MET793, THR854 (Hydrogen Bonds); LEU718, VAL726, LYS745, ALA743 (Hydrophobic) nih.gov |

Quantum Chemical Studies

Quantum chemical studies, primarily employing Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of this compound derivatives. nih.govresearchgate.net These calculations go beyond simple structural prediction to elucidate the distribution of electrons and the nature of chemical bonds within the molecule.

One powerful application is the comparison of calculated parameters with experimental spectroscopic data. For the related compound 2,6-dichloropurine ribonucleoside, DFT calculations were used to determine theoretical ³⁵Cl Nuclear Quadrupole Resonance (NQR) frequencies and asymmetry parameters. researchgate.net These values, which are sensitive to the electronic environment around the chlorine atoms, can be compared to experimental NQR spectra to explain the differential reactivity of the C-Cl bonds. researchgate.net Such studies can clarify why nucleophilic substitution occurs preferentially at one position over another. researchgate.net

Quantum chemical methods are also used to compute a range of electronic properties that dictate a molecule's behavior:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for assessing the molecule's electronic absorption properties and its tendency to undergo charge transfer. nih.govnih.gov

Molecular Electrostatic Potential (MEP): This analysis provides a visual map of the electrostatic potential on the electron density surface, highlighting the sites most susceptible to electrophilic and nucleophilic attack. nih.gov

Vibrational Frequencies: Theoretical prediction of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra, confirming the molecular structure. nih.gov

These detailed electronic insights are fundamental for understanding the intrinsic properties of this compound derivatives and for predicting their reactivity in chemical and biological systems.

| Calculated Parameter | Significance and Application |

| NQR Frequency and Asymmetry Parameter | Correlates with the electronic environment and double-bond character of C-Cl bonds, explaining their relative reactivity. researchgate.net |

| HOMO-LUMO Energies | Relate to the molecule's electronic transitions, stability, and potential for intramolecular charge transfer. nih.govnih.gov |

| Atomic Charges | Quantify the electron distribution on each atom, helping to understand electrostatic interactions and reactivity. |

| Vibrational Spectra (IR/Raman) | Aids in the interpretation of experimental spectroscopic data for structural confirmation. nih.gov |

Medicinal Chemistry and Biological Applications of 6,8 Dichloro 9h Purine As a Scaffold

Purine (B94841) Scaffold in Drug Discovery and Development

The purine scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets. mdpi.com This versatility has led to the development of several clinically approved drugs for conditions such as cancer and viral infections. nih.govbohrium.com Purine analogues often function as antimetabolites by mimicking endogenous purines and interfering with cellular processes like DNA synthesis, cell growth, and proliferation. nih.gov The inherent biological relevance of the purine core makes it an attractive starting point for the design of novel therapeutic agents. mdpi.com

The design of novel purine derivatives often involves modifying the purine core at various positions to enhance potency, selectivity, and pharmacokinetic properties. The 6,8-dichloro-9H-purine scaffold offers two reactive chlorine atoms that can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. nih.gov

For instance, researchers have synthesized series of 6,8,9-trisubstituted purine analogues with the goal of overcoming acquired resistance mechanisms in cancer cells. nih.govbohrium.com A common synthetic strategy begins with 4,6-dichloro-5-nitropyrimidine, which undergoes a multi-step process to yield the desired purine derivatives. nih.govbohrium.com This approach has been used to create libraries of compounds with diverse substitutions at the C6, C8, and N9 positions of the purine ring. nih.gov

Another design strategy focuses on creating inhibitors of specific cellular targets, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. nih.govbohrium.com By taking a known CDK inhibitor as a lead compound, new series of 9H-purine derivatives can be designed and synthesized to establish structure-activity relationships and identify more potent and selective inhibitors. nih.govbohrium.com

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure influences biological activity and for guiding the optimization of lead compounds. For derivatives of this compound, SAR analyses have revealed key insights.

In a study of 2,6,9-trisubstituted purine derivatives, 3D-QSAR (Quantitative Structure-Activity Relationship) models indicated that steric properties had a more significant impact on cytotoxicity than electronic properties. semanticscholar.org The analysis suggested that an arylpiperazinyl group at the C6 position of the purine ring is beneficial for cytotoxic activity, whereas bulky substituents at the C2 position are unfavorable. semanticscholar.org

Similarly, in a series of 6,8,9-poly-substituted purines, compounds with a benzyloxy group at the C6 position exhibited significant antiproliferative activity against the Jurkat leukemia cell line. nih.govrsc.orgrsc.org Further modification led to the synthesis of 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, which displayed the highest activity in the series against these cells. nih.govrsc.org This highlights the importance of the substituents at the C6, C8, and N9 positions in determining the biological activity of these purine analogues.

The exploration of poly-substituted purine analogues derived from this compound has yielded compounds with promising anticancer properties. A library of 18 different 6,8,9-poly-substituted purines was synthesized and evaluated for their effects on leukemia cell lines. nih.gov

One notable study focused on the synthesis of novel 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives. nih.gov This research aimed to develop compounds with improved anticancer properties by introducing a phenyl group at the C-8 position of the purine scaffold. nih.govbohrium.com The synthesis involved a multi-step pathway starting from 4,6-dichloro-5-nitropyrimidine. nih.gov The resulting poly-substituted purine analogues were then screened for their cytotoxic activity against various cancer cell lines. nih.gov

Another area of exploration involves the synthesis of 2,6,9-trisubstituted purine derivatives. semanticscholar.org By employing simple and efficient methodologies, a series of 31 such compounds were created. semanticscholar.org These compounds were then tested in vitro to assess their cytotoxicity on seven different cancer cell lines and one non-cancerous cell line, allowing for the analysis of structural requirements for antitumor activity. semanticscholar.org

Investigation of Biological Activities

Derivatives of this compound have been extensively investigated for their anticancer activity. The rationale behind this focus is the critical role of purines in cellular bioprocesses such as cell growth and division, making their analogues potential antimetabolites in cancer therapy. nih.gov

Research has demonstrated that various substituted purine derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines. nih.govsemanticscholar.orgnih.gov For example, 2,6,9-trisubstituted purine derivatives have been identified as promising antitumor compounds. semanticscholar.org One compound from this class, featuring an arylpiperidine moiety, showed significant potential as an anticancer agent by inducing apoptosis and causing cell cycle arrest in HL-60 leukemia cells. semanticscholar.org

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines.

In one study, novel 6,8,9-trisubstituted purine analogues were tested against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.gov Among the synthesized compounds, those with specific substitutions exhibited notable cytotoxic activity, in some cases surpassing the efficacy of clinically used anticancer drugs like 5-Fluorouracil and Fludarabine. nih.govbohrium.com For instance, one derivative demonstrated superior cytotoxic activity against Huh7 cells with an IC50 value of 14.2 μM, compared to 30.6 μM for 5-FU and 28.4 μM for Fludarabine. nih.gov Another analogue also showed higher cytotoxicity against Huh7 cells than the control drugs. nih.gov

A library of 6,8,9-poly-substituted purines was screened against Jurkat (acute T cell leukemia) and K562 (chronic erythroleukemia) cells. nih.govrsc.orgrsc.org Compounds featuring a benzyloxy group at the C6 position showed antiproliferative activity in Jurkat cells, while their effect on K562 cells was less pronounced. nih.govrsc.orgrsc.org The most active compound, 9-tert-butyl-6-(benzyloxy)-8-phenyl-9H-purine, had an IC50 value of 29 μM on Jurkat cells. rsc.org

Further studies on 2,6,9-trisubstituted purines revealed that one particular compound was a potent agent against four of the seven cancer cell lines tested, including the HL-60 cell line, and showed promising selectivity. semanticscholar.org

Below is a data table summarizing the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

| 6-(phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine analogue | Huh7 | 17.9 nih.gov |

| 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine analogue | Huh7 | 14.2 nih.gov |

| 6-(4-methoxyphenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine analogue | Huh7 | 23.6 nih.gov |

| 9-tert-butyl-6-(benzyloxy)-8-phenyl-9H-purine | Jurkat | 29 rsc.org |

| 5-Fluorouracil (Control) | Huh7 | 30.6 nih.gov |

| Fludarabine (Control) | Huh7 | 28.4 nih.gov |

This table is for illustrative purposes and represents a selection of data from the cited sources.

Anticancer Activity

Induction of Cell Death Mechanisms (e.g., Apoptosis)

Derivatives of the 6,8-disubstituted purine scaffold have been shown to induce programmed cell death, or apoptosis, in cancer cells, a critical mechanism for anti-cancer therapeutics. Research into libraries of 6,8,9-poly-substituted purines has demonstrated their ability to trigger apoptotic pathways in leukemia cell lines. tandfonline.com

In a study involving Jurkat (acute T cell leukemia) and K562 (chronic erythroleukemia) cells, purine analogues with a benzoxy group at the C6 position showed significant antiproliferative activity, particularly against Jurkat cells. tandfonline.com The mechanism of cell death was confirmed to be apoptosis through assays including cell cycle analysis, Annexin-V staining, and the detection of cleaved initiator caspases. tandfonline.com One of the most potent compounds identified, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (referred to as 6d in the study), exhibited the highest activity against the Jurkat cell line. tandfonline.com This highlights the potential of the 6,8,9-trisubstituted purine framework as a basis for developing pro-apoptotic agents for cancer therapy.

General studies on alkylpurines further support this, indicating that their induction of apoptosis can be phase-specific and may require functional p53. anr.fr It has been proposed that a cellular response involving the activation of the mitogen-activated kinase (MAPK) pathway while simultaneously inhibiting the p70 S6 kinase (p70S6K) pathway could lead to apoptosis. anr.frnih.gov

| Compound | Target Cell Line | Observed Mechanism | Key Finding |

|---|---|---|---|

| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (6d) | Jurkat (Acute T cell leukemia) | Apoptosis | Displayed the highest antiproliferative activity of the series. tandfonline.com |

Inhibition of Specific Molecular Targets (e.g., SMO, CDKs, Hsp90, Kinases, PDE)

The therapeutic effects of this compound derivatives are often achieved through the precise inhibition of specific molecular targets that are critical for the proliferation and survival of diseased cells.

Smoothened (SMO) Receptor: The Smoothened (SMO) receptor is a key component of the Hedgehog (HH) signaling pathway, which is frequently overactivated in various cancers. nih.govnih.gov Purine-based scaffolds have been successfully utilized to design novel SMO antagonists. One such 2,6,9-trisubstituted purine derivative, compound 4s, proved to be a potent inhibitor of cell growth, inducing cell cycle arrest and apoptosis. nih.gov Its mechanism as a SMO antagonist was confirmed in BODIPY-cyclopamine displacement assays. Furthermore, this compound demonstrated in vivo efficacy by inhibiting tumor relapse and metastasis in a melanoma mouse model. nih.gov

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins. lookchem.comnih.gov This makes Hsp90 a prime target for cancer therapy. Purine-scaffold inhibitors have been designed to bind to the ATP-binding pocket in the N-terminal domain of Hsp90, blocking its function and leading to the degradation of its client proteins. Structure-based design has led to the development of potent isoxazole-purine derivatives with significant Hsp90α inhibitory activity and promising anticancer effects against breast and colon cancer cell lines.

| Compound | Hsp90α IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 6b | 1.76 | |

| Compound 6c | 0.203 | |

| Compound 14 | 1.00 |

Kinases: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. Purine analogues have emerged as a significant class of kinase inhibitors. For instance, the pro-apoptotic activity of the 6,8,9-poly-substituted purine derivative 6d was linked to its ability to inhibit Death-Associated Protein Kinase 1 (DAPK-1), with an IC₅₀ value of 2.5 μM. tandfonline.com This finding suggests that DAPK-1 inhibition could be a key part of the mechanism by which these compounds induce apoptosis in cancer cells. tandfonline.com

Addressing Acquired Resistance Mechanisms

A major challenge in cancer chemotherapy is the development of acquired resistance to treatment. The design of novel therapeutic agents that can overcome these resistance mechanisms is a critical goal in medicinal chemistry. The this compound scaffold has been used as a foundation for developing compounds aimed at this very problem.

A study focused on creating a new series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives was motivated by the need to address acquired resistance. The resulting compounds were evaluated for cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. Two analogues, compounds 5 and 6, demonstrated notable efficacy, with cytotoxic activity that surpassed that of established clinical drugs such as 5-Fluorouracil and Fludarabine. This research underscores the potential of developing novel 6,8,9-trisubstituted purine analogues as a strategy to combat cancers that have become resistant to standard therapies.

Antiviral Activity (e.g., against Rhinoviruses, Herpes Simplex Virus, HIV, Influenzae)

The purine scaffold is integral to the structure of many nucleoside analogues with potent antiviral activity. Derivatives of 6-chloropurine (B14466), a close structural relative of this compound, have been investigated for their ability to inhibit the replication of a range of viruses.

For example, a series of 6-anilino-9-benzyl-2-chloropurines were synthesized and found to be effective inhibitors of human rhinovirus, the primary cause of the common cold. Structure-activity relationship studies revealed that compounds with small, lipophilic substituents at the para position of the aniline (B41778) ring were particularly effective against serotype 1B.

More recently, nucleoside analogues featuring a 6-chloropurine base were evaluated as potential agents against SARS-CoV, the virus responsible for Severe Acute Respiratory Syndrome. In these studies, two compounds showed promising anti-SARS-CoV activity, comparable to that of known antiviral agents like mizoribine (B1677216) and ribavirin. The presence of the chlorine atom at the C6 position of the purine ring was deemed important for this antiviral activity.

Antimalarial Activity

Malaria, caused by parasites of the Plasmodium genus, remains a major global health threat, and drug resistance necessitates the search for new therapeutic agents. anr.fr Plasmodium falciparum, the deadliest species, has a critical vulnerability that can be exploited by purine-based drugs: it is incapable of de novo purine synthesis. tandfonline.com The parasite is entirely dependent on salvaging purines from its human host, making the enzymes and transporters of its purine salvage pathway attractive targets for chemotherapy. tandfonline.com

This biological dependency has driven the investigation of purine analogues as potential antimalarials. anr.fr Studies have shown that various N6-modified purine analogues possess anti-plasmodial activity in the low micromolar range, even against multi-drug resistant strains of the parasite. tandfonline.com While specific research on this compound derivatives in this area is not extensively documented, the established mechanism of targeting the parasite's purine salvage pathway provides a strong rationale for exploring this chemical class for antimalarial drug discovery.

Antimicrobial/Antibacterial/Antifungal Activity

In addition to their applications in oncology and virology, derivatives of the this compound scaffold have shown promise as antimicrobial agents. A study on the synthesis of various 6-chloro-8-substituted-9[H]-purine derivatives found that these compounds possessed significant antimicrobial activity.

The antibacterial properties were screened against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Proteus vulgaris, Klebsiella pneumoniae), with the bioassay results indicating notable efficacy. Another strategy for achieving antibacterial effects with purine analogues involves targeting guanine (B1146940) riboswitches, which are regulatory RNA elements found in some bacteria that control gene expression.

Other Potential Biological Activities (e.g., Anti-inflammatory, Antihyperuricemic, Antigout, Antitubercular, Anti-leishmanial, Anticonvulsant)

The structural versatility of the this compound scaffold has allowed for its exploration in a variety of other therapeutic contexts.

Anti-leishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Similar to the malaria parasite, Leishmania are purine auxotrophs, meaning they cannot synthesize purines on their own and must acquire them from their host. This absolute dependence on a purine salvage pathway makes it a highly vulnerable target for therapeutic intervention. Consequently, purine analogues have been investigated as anti-leishmanial agents, with some showing efficacy in animal models of visceral leishmaniasis.

Antihyperuricemic and Antigout Activity: Hyperuricemia, an excess of uric acid in the blood, is the primary cause of gout. Uric acid is the final product of purine catabolism in humans. A key enzyme in this pathway is xanthine (B1682287) oxidoreductase, which catalyzes the oxidation of hypoxanthine (B114508) and xanthine into uric acid. Therefore, inhibiting this enzyme is a primary strategy for treating hyperuricemia and gout. Given that purines are the natural substrates for this pathway, purine analogues represent a logical starting point for designing xanthine oxidoreductase inhibitors.

Anticonvulsant Activity: Certain purine derivatives have been identified as a novel class of anticonvulsant agents. A study found that potent anticonvulsant activity against maximal electroshock-induced seizures in rats resided in compounds that featured a benzyl (B1604629) substituent at the N9-position of a 6-(methylamino)- or 6-(dimethylamino)purine core. This discovery introduced a new structural class of compounds for the potential control of seizures.

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-Fluorouracil |

| 6,8-Dichloro-2-methyl-4H-chromen-4-one |

| This compound |

| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine |

| Fludarabine |

| Hypoxanthine |

| Mizoribine |

| Ribavirin |

| Uric acid |

| Xanthine |

Mechanistic Studies of Biological Action

The therapeutic potential of compounds derived from the this compound scaffold is rooted in their ability to interact with and modulate key biological molecules and pathways. Mechanistic studies have revealed that these derivatives can engage specific molecular targets, inhibit critical enzymes, and alter signaling cascades implicated in pathological conditions, particularly in cancer.

Interaction with Molecular Targets

The biological activity of this compound derivatives is frequently initiated by their direct physical interaction with specific macromolecular targets within the cell. These interactions are often highly specific, driven by the compound's three-dimensional structure which allows it to fit into binding pockets on the target protein.

One of the key molecular targets for purine-based compounds is the molecular chaperone Heat Shock Protein 90 (Hsp90) . mdpi.com Hsp90 is crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. mdpi.com By binding to the ATP-binding site in the N-terminal domain of Hsp90, purine derivatives can inhibit its chaperone function, leading to the degradation of these client proteins. mdpi.com X-ray crystallography studies have confirmed that purine derivatives bind tightly within this pocket, making extensive hydrophobic interactions with the protein. mdpi.com

Another significant molecular target is the Smoothened (SMO) receptor , a central component of the Hedgehog (Hh) signaling pathway. nih.gov The SMO receptor is a seven-transmembrane protein that, when active, triggers a downstream cascade leading to the activation of GLI transcription factors. nih.gov Certain purine derivatives have been designed to act as SMO antagonists. nih.gov These compounds directly bind to the SMO receptor, often displacing natural ligands or other molecules, thereby preventing its activation and inhibiting the signaling pathway. nih.govnih.gov

| Molecular Target | Binding Site | Mechanism of Interaction | Therapeutic Rationale |

|---|---|---|---|

| Heat Shock Protein 90 (Hsp90) | N-terminal ATP-binding site | Competitive binding, occupying the pocket required for ATPase activity. mdpi.com | Inhibition leads to degradation of oncogenic client proteins, representing a promising cancer treatment approach. mdpi.com |

| Smoothened (SMO) Receptor | Transmembrane domain | Antagonistic binding, preventing conformational changes required for pathway activation. nih.govnih.gov | Inhibition blocks the Hedgehog signaling pathway, which is aberrantly activated in various cancers. nih.gov |

Enzyme Inhibition

The purine scaffold is a "privileged" structure in medicinal chemistry, partly because it mimics endogenous purines like adenosine (B11128) and guanine, allowing derivatives to function as competitive inhibitors of enzymes that process these molecules, particularly kinases. nih.gov

Protein kinases , which regulate a vast array of cellular functions, have become a major class of drug targets in oncology. nih.gov Purine analogues have emerged as significantly potent kinase inhibitors. nih.gov The inhibition of Hsp90 by purine derivatives is a prime example, as Hsp90's chaperone function is dependent on its ATPase activity. By binding to the ATP pocket, these compounds prevent ATP hydrolysis, thereby inhibiting the enzyme's function. mdpi.com Several purine derivatives featuring isoxazole (B147169) substitutions have shown favorable Hsp90α inhibitory activity, with IC₅₀ values in the micromolar and even nanomolar range. mdpi.com

Beyond Hsp90, other enzymes are also targeted by purine analogues. For instance, 6-mercaptopurine, a related purine analogue, acts as a competitive inhibitor of guanine phosphoribosyltransferase and hypoxanthine phosphoribosyltransferase. nih.gov This highlights the broader potential of the purine scaffold to be adapted for the inhibition of various enzymes involved in nucleic acid metabolism and cellular signaling. nih.govnih.gov The development of compounds like Purvalanol-A and Seliciclib further underscores the success of purine analogues as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. nih.gov

Modulation of Signaling Pathways (e.g., Hedgehog Signaling Pathway)

By interacting with specific molecular targets and inhibiting enzymes, derivatives of this compound can profoundly modulate intracellular signaling pathways that are critical for cell fate. nih.gov The Hedgehog (Hh) signaling pathway is a paramount example. This pathway is essential during embryonic development and is mostly dormant in adults, but its aberrant reactivation is linked to the development and progression of several human cancers. nih.govnih.gov

The core of the Hh pathway involves the ligand (like Sonic Hedgehog) binding to the Patched (PTCH) receptor. nih.govnih.gov This binding relieves the inhibition that PTCH exerts on the SMO receptor. nih.gov An active SMO then initiates a cascade that culminates in the activation of GLI transcription factors (Gli1, Gli2, and Gli3), which move into the nucleus to turn on target genes. nih.govmdpi.com These target genes, including GLI1 and PTCH1 itself, promote cell proliferation and survival. nih.gov

Purine-based compounds have been developed as potent SMO antagonists that effectively shut down this pathway. nih.gov By binding to and inhibiting SMO, these compounds prevent the activation of GLI transcription factors. nih.govnih.gov The direct consequence of this inhibition is the downregulation of Hh target gene expression. nih.gov For example, treatment of cancer cells with a purine-based SMO antagonist known as compound 4s led to a significant downregulation of PTCH and GLI1 expression. nih.gov This modulation of the Hh pathway can induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth. nih.gov

| Cellular Process | Effect of SMO Antagonist | Mechanism | Reference |

|---|---|---|---|

| Hedgehog Signaling | Inhibited | Direct antagonism of the SMO receptor, preventing downstream signal transduction. nih.gov | nih.gov |

| Target Gene Expression | Downregulated | Inhibition of GLI transcription factor activation leads to reduced expression of target genes like PTCH and GLI1. nih.gov | nih.gov |

| Cell Growth | Inhibited | Induces cell cycle arrest and apoptosis. nih.gov | nih.gov |

| Colony Formation | Reduced | Suppression of proliferative signals from the Hh pathway. nih.gov | nih.gov |

Future Directions and Research Perspectives

Development of Novel 6,8-Dichloro-9H-purine Analogues with Improved Efficacy and Selectivity

A primary focus of future research is the rational design and synthesis of new analogues of this compound to enhance therapeutic efficacy and target selectivity. The purine (B94841) core allows for substitutions at multiple positions, providing a rich molecular landscape for optimization.

Recent studies have demonstrated that trisubstituted purine analogues can exhibit significant cytotoxic activity against various human cancer cell lines. For instance, a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives were synthesized and evaluated for their anticancer properties. nih.gov Among these, compounds with specific substitutions on the piperazine (B1678402) ring showed notable efficacy, in some cases surpassing that of established chemotherapeutic agents like 5-Fluorouracil and Fludarabine. nih.gov This underscores the potential for developing highly active compounds by modifying substituents at the C6, C8, and N9 positions. nih.gov

Future efforts will likely concentrate on creating extensive libraries of these analogues. By systematically varying the substituents at these key positions, researchers can fine-tune the molecule's properties to achieve better interaction with biological targets and improve selectivity, thereby reducing potential off-target effects. The development of derivatives with enhanced potency may lead to new therapeutic options for conditions like cancer and viral infections. mdpi.comnih.gov

Table 1: Cytotoxic Activity of Selected 6,8,9-Trisubstituted Purine Analogues

| Compound | C6-Substituent | C8-Substituent | N9-Substituent | Target Cancer Cell Line | Observed Efficacy |

|---|---|---|---|---|---|

| Analogue 5 | 4-chlorophenyl piperazine | 4-phenoxyphenyl | cyclopentyl | Huh7, HCT116, MCF7 | Notable cytotoxic activity nih.gov |

| Analogue 6 | 4-methylphenyl piperazine | 4-phenoxyphenyl | cyclopentyl | Huh7, HCT116, MCF7 | Displayed lower IC50 values compared to 5-FU and Fludarabine nih.gov |

Advanced Mechanistic Investigations (e.g., Kinase Inhibition, PDE Inhibition, Protein-Ligand Interactions)

Understanding the precise molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Purine analogues are well-documented as privileged structures for targeting protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov

Future mechanistic studies will aim to identify and characterize the specific molecular targets of novel purine derivatives.

Kinase Inhibition: Research has shown that 9H-purine derivatives can be potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK9, which is a significant target in cancer therapy. nih.gov By designing compounds with specific substitutions, it is possible to achieve high selectivity for CDK9 over other kinases like CDK2, which can minimize side effects. nih.gov Another study identified a 6,8,9 poly-substituted purine as the first selective inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a kinase implicated in apoptosis. rsc.org Further investigations will involve screening new analogues against broad panels of kinases to identify novel targets and to understand the structural basis for their inhibitory activity.

Protein-Ligand Interactions: Elucidating the binding modes of these compounds is a key area of research. X-ray crystallography and other structural biology techniques can reveal how purine derivatives interact with the ATP-binding site of their target proteins, such as Heat shock protein 90 (Hsp90). mdpi.com These studies have shown that the purine ring typically occupies the adenine-binding pocket, while various substituents can form additional interactions that enhance binding affinity and selectivity. mdpi.comacs.org Understanding these interactions at an atomic level is essential for structure-based drug design.

Exploration of New Derivatization Pathways and Chemical Modifications

The chemical tractability of the this compound core is a significant advantage for developing new analogues. The chlorine atoms at the C6 and C8 positions are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Future research will explore novel and efficient synthetic methodologies to expand the chemical diversity of purine derivatives. researchgate.net Current strategies often begin with substituted pyrimidines, which are then cyclized to form the purine ring system. nih.govjchps.com For example, starting from 4,6-dichloropyrimidine-2,5-diamine, different aryl-substituted pyrimidines can be synthesized, which are then converted into 6-chloro purinyl derivatives. jchps.com

Key areas for exploration include:

One-Pot Synthesis: Developing efficient one-pot catalytic protocols can streamline the synthesis of 6-chloro-8-substituted-9H-purine derivatives, making the process faster and more environmentally friendly. researchgate.net

Novel Substituents: Introducing diverse chemical moieties, including different alkoxy groups, hydrazinyl groups, and various heterocyclic rings, at the C6 and C8 positions can lead to compounds with unique biological activity profiles. jchps.comredalyc.org

N9 Position Modification: The N9 position is another critical site for modification. Alkylation or arylation at this position significantly influences the compound's properties and biological activity. nih.govnih.gov

These synthetic explorations will provide access to a broader range of chemical structures, increasing the probability of discovering compounds with desired therapeutic properties.

Integration of Computational and Experimental Approaches in Drug Design

Modern drug discovery heavily relies on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. researchgate.netjddhs.com This integrated approach is particularly valuable for designing novel inhibitors based on the this compound scaffold.

Future drug design efforts will increasingly incorporate a variety of computational techniques:

Molecular Docking: In silico docking studies are used to predict how newly designed purine analogues will bind to their target proteins, such as the kinase domain of Epidermal Growth Factor Receptor (EGFR). nih.gov These simulations help prioritize which compounds to synthesize and test, saving time and resources. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of purine derivatives with their biological activity. nih.gov These models are powerful tools for predicting the potency of unsynthesized compounds and for guiding the design of more effective analogues. jddhs.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex, helping to understand the stability of the binding and the key interactions that contribute to it. nih.gov

These computational predictions are then validated and refined through experimental testing, creating an iterative cycle of design, synthesis, and evaluation that can more efficiently lead to the development of successful therapeutic agents. jddhs.comnih.gov

Table 2: Application of Computational Methods in Purine-Based Drug Design

| Computational Technique | Application in Purine Analogue Design | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of purine derivatives to target proteins (e.g., kinases, MTH1). nih.govnih.gov | Identification of key protein-ligand interactions; prioritization of synthetic candidates. nih.govresearchgate.net |